![molecular formula C8H12O2 B128639 1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone CAS No. 145788-50-7](/img/structure/B128639.png)
1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone, commonly known as HCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HCE is a chiral molecule, meaning that it exists in two enantiomeric forms, which have different chemical and biological properties.
Mecanismo De Acción
The mechanism of action of HCE is not fully understood, but it is believed to act as a potent antioxidant and anti-inflammatory agent. HCE has been shown to inhibit the production of reactive oxygen species and to reduce the expression of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
HCE has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. HCE has also been shown to improve cognitive function and to reduce oxidative stress in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HCE in lab experiments is its enantiopure form, which allows for precise control over the stereochemistry of the synthesized molecules. However, one of the limitations of using HCE is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on HCE, including the development of new synthetic methods for the production of enantiopure HCE, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its applications in material science. Additionally, further research is needed to fully understand the mechanism of action of HCE and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of HCE involves the reaction between cyclohexanone and L-(+)-tartaric acid, which results in the formation of HCE in its enantiopure form. The synthesis of HCE can also be achieved through the oxidation of 1,2-cyclohexanedione using sodium hypochlorite. The enantiopure form of HCE can be separated using chiral chromatography techniques.
Aplicaciones Científicas De Investigación
HCE has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, HCE has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, HCE has been used as a chiral building block for the synthesis of complex organic molecules. In material science, HCE has been used as a precursor for the synthesis of metal-organic frameworks.
Propiedades
Número CAS |
145788-50-7 |
|---|---|
Nombre del producto |
1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-[(3S)-3-hydroxycyclohexen-1-yl]ethanone |
InChI |
InChI=1S/C8H12O2/c1-6(9)7-3-2-4-8(10)5-7/h5,8,10H,2-4H2,1H3/t8-/m0/s1 |
Clave InChI |
ITPPAWADXHMHMF-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)C1=C[C@H](CCC1)O |
SMILES |
CC(=O)C1=CC(CCC1)O |
SMILES canónico |
CC(=O)C1=CC(CCC1)O |
Sinónimos |
Ethanone, 1-(3-hydroxy-1-cyclohexen-1-yl)-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



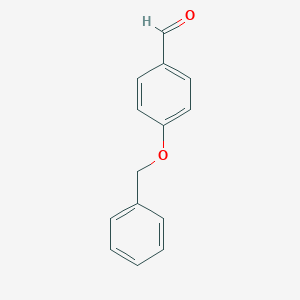
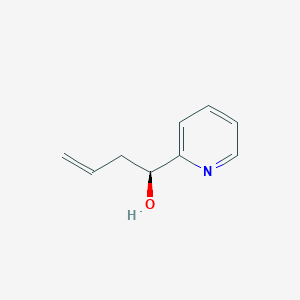
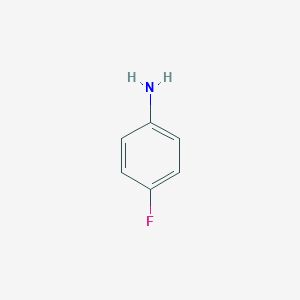
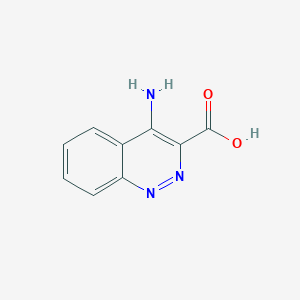
![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)
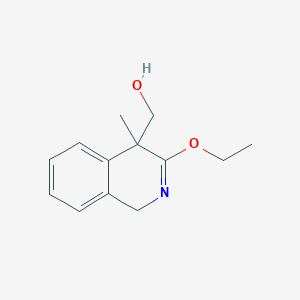
![N-Acetyl-S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-L-cysteinyl-D-valyl-L-isoleucyl-L-methionine](/img/structure/B128576.png)
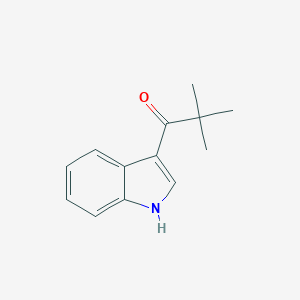
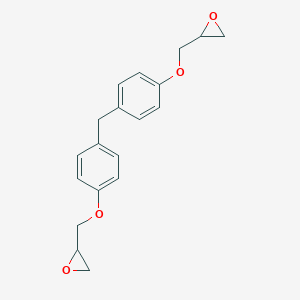
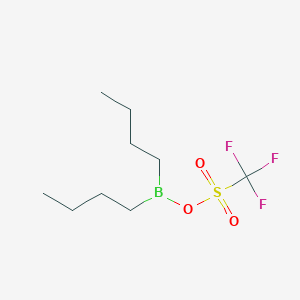
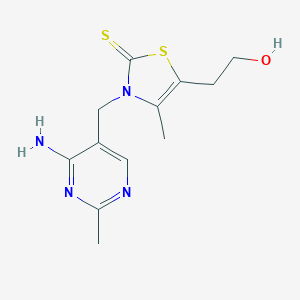
![1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B128587.png)
![N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide](/img/structure/B128588.png)